molecular formula C17H23NO2S B14470321 2-[(Octylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione CAS No. 65417-88-1

2-[(Octylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B14470321
CAS No.: 65417-88-1
M. Wt: 305.4 g/mol
InChI Key: SVPARTKJUFSXKC-UHFFFAOYSA-N
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Description

2-[(Octylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis . This compound features an isoindole core with an octylsulfanyl group attached, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Octylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of isoindole derivatives with octylsulfanyl reagents. One common method is the nucleophilic substitution reaction where an isoindole derivative reacts with an octylsulfanyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(Octylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(Octylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Octylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access . The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Octylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione is unique due to the presence of the octylsulfanyl group, which can impart distinct chemical reactivity and biological activity. This group can influence the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable molecule for various applications .

Properties

CAS No.

65417-88-1

Molecular Formula

C17H23NO2S

Molecular Weight

305.4 g/mol

IUPAC Name

2-(octylsulfanylmethyl)isoindole-1,3-dione

InChI

InChI=1S/C17H23NO2S/c1-2-3-4-5-6-9-12-21-13-18-16(19)14-10-7-8-11-15(14)17(18)20/h7-8,10-11H,2-6,9,12-13H2,1H3

InChI Key

SVPARTKJUFSXKC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSCN1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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